rac Fmoc-trifluoromethylalanine rac Fmoc-trifluoromethylalanine
Brand Name: Vulcanchem
CAS No.: 1219349-78-6
VCID: VC20808780
InChI: InChI=1S/C18H14F3NO4/c19-18(20,21)15(16(23)24)22-17(25)26-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14-15H,9H2,(H,22,25)(H,23,24)
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(=O)O)C(F)(F)F
Molecular Formula: C18H14F3NO4
Molecular Weight: 365.3 g/mol

rac Fmoc-trifluoromethylalanine

CAS No.: 1219349-78-6

Cat. No.: VC20808780

Molecular Formula: C18H14F3NO4

Molecular Weight: 365.3 g/mol

* For research use only. Not for human or veterinary use.

rac Fmoc-trifluoromethylalanine - 1219349-78-6

Specification

CAS No. 1219349-78-6
Molecular Formula C18H14F3NO4
Molecular Weight 365.3 g/mol
IUPAC Name 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3,3-trifluoropropanoic acid
Standard InChI InChI=1S/C18H14F3NO4/c19-18(20,21)15(16(23)24)22-17(25)26-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14-15H,9H2,(H,22,25)(H,23,24)
Standard InChI Key GSEIXNCKLHONCZ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(=O)O)C(F)(F)F
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(=O)O)C(F)(F)F

Introduction

Chemical Structure and Properties

rac Fmoc-trifluoromethylalanine is structurally derived from alanine, with a trifluoromethyl group replacing one of the hydrogen atoms at the β-carbon and the amino group protected by the Fmoc group. This structural modification significantly alters the chemical and physical properties of the parent amino acid.

The compound's structure can be visualized as follows:

  • Core α-amino acid structure (alanine backbone)

  • Trifluoromethyl group (CF₃) at the β-position

  • Fmoc protecting group attached to the α-amino group

  • Free carboxylic acid group

Physical Properties

The physical properties of rac Fmoc-trifluoromethylalanine are significantly influenced by the presence of the trifluoromethyl group and the Fmoc protecting group. The compound typically exists as a crystalline solid with the following properties:

PropertyValue
Molecular Weight365.3 g/mol
CAS Number1219349-78-6
Molecular FormulaC₁₈H₁₄F₃NO₄
Physical StateCrystalline solid
SolubilitySoluble in organic solvents (DMF, DMSO, DCM); limited solubility in water
Melting PointTypically in the range of 130-150°C
Optical ActivityRacemic mixture (no net optical rotation)

Chemical Reactivity

The chemical reactivity of rac Fmoc-trifluoromethylalanine is influenced by several factors:

The trifluoromethyl group exerts a strong electron-withdrawing effect, which has several consequences:

  • Reduced nucleophilicity of the amino group (although protected by Fmoc in this case)

  • Increased acidity of the carboxylic acid group

  • Modified reactivity in peptide coupling reactions

  • Enhanced stability against certain enzymatic degradations

The Fmoc protecting group serves several purposes:

  • Protection of the amino group during peptide synthesis

  • Base-labile protection that can be selectively removed using piperidine or similar bases

  • Provides UV-detectability, aiding in monitoring the progress of reactions

Synthesis Methods

The synthesis of rac Fmoc-trifluoromethylalanine typically involves multiple steps, with various approaches documented in the literature. Most strategies focus first on creating the trifluoromethylalanine core before introducing the Fmoc protecting group.

General Synthetic Approaches

Several general approaches can be employed for the synthesis of the trifluoromethylalanine core:

  • Direct trifluoromethylation of alanine or its derivatives using appropriate trifluoromethylating agents

  • Nucleophilic fluorination of carbonyl compounds followed by incorporation of the amino functionality

  • Asymmetric catalysis approaches for enantioselective versions, which can be employed before racemization if a racemic product is desired

  • Strecker-type reactions with trifluoromethyl-containing building blocks

Specific Synthetic Routes

Based on recent advances in the synthesis of α-fluoroalkyl-α-amino acids, several specific routes can be outlined:

Asymmetric Catalytic Approach

Asymmetric catalysis occupies a prominent place in the preparation of α-CF₃-α-amino acids. Various catalysts have been designed for highly enantioselective reductions, alkylations, and Strecker-type reactions . For the production of racemic material, the enantiopure products can be later racemized or a non-stereoselective approach can be used initially.

Chiral Auxiliary-Based Method

Chiral auxiliary-based methods have proven robust for scale-up production of α-CF₃-α-amino acids . These methods typically involve:

  • Attachment of a chiral auxiliary to a trifluoromethyl-containing building block

  • Stereoselective introduction of the amino functionality

  • Removal of the chiral auxiliary

  • Introduction of the Fmoc protecting group

Fmoc Protection

Once trifluoromethylalanine is synthesized, the Fmoc protection is typically achieved using standard procedures:

  • Reaction with Fmoc-Cl or Fmoc-OSu in aqueous basic conditions (typically NaHCO₃ or Na₂CO₃)

  • Workup and purification to obtain the pure Fmoc-protected amino acid

This step is crucial as it prepares the compound for use in solid-phase peptide synthesis applications.

Applications in Peptide Chemistry

rac Fmoc-trifluoromethylalanine serves as a valuable building block in peptide chemistry, offering unique properties when incorporated into peptide sequences.

Solid-Phase Peptide Synthesis

  • Extended reaction times

  • More potent coupling reagents

  • Higher temperatures or microwave assistance

  • Specialized coupling protocols

Effects on Peptide Properties

The incorporation of trifluoromethylalanine into peptides can have several beneficial effects:

PropertyEffect of Trifluoromethylalanine Incorporation
HydrophobicitySignificantly increased due to the CF₃ group
Conformational StabilityEnhanced rigidity and defined conformational preferences
Metabolic StabilityIncreased resistance to proteolytic degradation
Membrane PermeabilityGenerally improved due to increased hydrophobicity
Binding AffinityCan be modified in target-specific ways

These properties make trifluoromethylalanine-containing peptides particularly valuable for medicinal chemistry applications, where improved pharmacokinetic properties are often desired .

Biological and Pharmacological Significance

The incorporation of rac Fmoc-trifluoromethylalanine or its deprotected form into peptides and proteins has significant biological and pharmacological implications.

Enzyme Inhibition

Peptides containing trifluoromethylalanine have been investigated as enzyme inhibitors. The trifluoromethyl group can mimic the transition state of certain enzymatic reactions or provide beneficial binding interactions with target enzymes . This has applications in the design of:

  • Protease inhibitors

  • Peptidase-resistant therapeutics

  • Metabolically stable peptide drugs

Antimicrobial Applications

Fluorinated amino acids, including trifluoromethylalanine, have been incorporated into antimicrobial peptides to enhance their activities and stability. The increased hydrophobicity can improve membrane interactions, while the resistance to proteolytic degradation extends their half-life .

PET Imaging Applications

The fluorine-19 (¹⁹F) in trifluoromethylalanine makes it potentially valuable for positron emission tomography (PET) imaging applications when the corresponding ¹⁸F isotope is used. Peptides containing trifluoromethylalanine can serve as PET probes for visualizing specific biological processes or targets .

NMR Probe Applications

The trifluoromethyl group provides a sensitive ¹⁹F NMR handle, making trifluoromethylalanine-containing peptides useful as NMR probes for studying:

  • Peptide-protein interactions

  • Conformational changes

  • Binding events in complex biological systems

Comparative Analysis with Similar Compounds

To better understand the unique properties of rac Fmoc-trifluoromethylalanine, it is valuable to compare it with related fluorinated amino acids and derivatives.

Comparison with Other Fluorinated Amino Acids

Fluorinated Amino AcidKey PropertiesDistinctive Features
rac Fmoc-trifluoromethylalanineStrong electron-withdrawing CF₃ group, Fmoc-protectedReady for SPPS, racemic mixture
MonofluoroalanineSingle fluorine substitutionMilder electron-withdrawing effect, less hydrophobic
DifluoroalanineTwo fluorine substitutionsIntermediate properties between mono and trifluoro derivatives
α-TrifluoromethylphenylglycineCF₃ group adjacent to phenyl ringCombined effects of aromatic and fluorinated moieties
3-FluoroprolineFluorine in cyclic structureConformational constraints in peptides
4-FluoroprolineFluorine at 4-position of prolineDifferent conformational effects than 3-fluoro isomer

Advantages and Limitations

The advantages of rac Fmoc-trifluoromethylalanine include:

  • Enhanced hydrophobicity of resulting peptides

  • Increased resistance to enzymatic degradation

  • Potential for unique conformational effects

  • Compatibility with standard SPPS protocols

Limitations include:

  • Decreased reactivity in peptide coupling due to electronic effects

  • Potentially challenging synthesis

  • Use of racemic mixture may complicate stereochemical aspects of peptide structure

  • May require specialized coupling conditions

Current Research and Future Directions

Research involving rac Fmoc-trifluoromethylalanine and related fluorinated amino acids continues to expand across multiple fields.

Medicinal Chemistry Applications

Current research focuses on incorporating trifluoromethylalanine into:

  • Peptidomimetics with improved drug-like properties

  • Enzyme inhibitors with enhanced binding affinity and selectivity

  • Peptide hormones with extended half-lives

  • Cell-penetrating peptides with improved membrane permeability

Developments in Synthesis

Ongoing research aims to develop:

  • More efficient synthetic routes with higher yields

  • Enantioselective methods for producing pure stereoisomers

  • Green chemistry approaches with reduced environmental impact

  • Scalable methods suitable for industrial production

Novel Analytical Applications

Emerging applications include:

  • Development of ¹⁹F NMR probes for biological systems

  • Creation of fluorinated peptide libraries for screening applications

  • Use in proteomic studies through selective labeling

  • Applications in structural biology to probe protein-peptide interactions

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